molecular formula C18H20FN7O2 B2593525 ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate CAS No. 1286719-00-3

ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate

Cat. No.: B2593525
CAS No.: 1286719-00-3
M. Wt: 385.403
InChI Key: XJJUBFOIFBWZBV-UHFFFAOYSA-N
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Description

Ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazolopyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the triazolopyrimidine core.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Triazolopyrimidine Derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.

    Fluorophenyl-Containing Compounds: Compounds with a fluorophenyl group often have enhanced chemical stability and biological activity.

    Piperidine Derivatives: Piperidine-containing compounds are known for their diverse pharmacological properties.

The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O2/c1-2-28-17(27)11-4-3-9-26(10-11)18-21-15(14-16(22-18)24-25-23-14)20-13-7-5-12(19)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJUBFOIFBWZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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